molecular formula C8H10N4O3 B2833022 N-(4-cyano-1H-pyrazol-5-yl)acetamide CAS No. 117868-30-1

N-(4-cyano-1H-pyrazol-5-yl)acetamide

Cat. No. B2833022
CAS RN: 117868-30-1
M. Wt: 210.193
InChI Key: WYGLNXMNMRUTDW-UHFFFAOYSA-N
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Description

“N-(4-cyano-1H-pyrazol-5-yl)acetamide” is a chemical compound that has been studied for its potential use in the development of novel insecticides . It is part of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .


Synthesis Analysis

The synthesis of “N-(4-cyano-1H-pyrazol-5-yl)acetamide” involves a series of chemical reactions. The process begins with the interaction of para-substituted acetophenone with phenylhydrazine hydrochloride, coupled with sodium acetate in anhydrous ethanol . This forms 1-phenyl-2-(1-phenylethylidene) hydrazine, which is then dissolved in a cold mixed solution of DMF and POCl3 . After several more steps, the final product is obtained .


Molecular Structure Analysis

The molecular structure of “N-(4-cyano-1H-pyrazol-5-yl)acetamide” is complex, with a cyano substituent attached to a diphenyl-1H-pyrazole derivative . This structure is crucial for its potential insecticidal activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-cyano-1H-pyrazol-5-yl)acetamide” are complex and involve several steps . These reactions are crucial for the formation of the final product .

Mechanism of Action

“N-(4-cyano-1H-pyrazol-5-yl)acetamide” is believed to target the insect ryanodine receptor (RyR), making it a promising candidate for the development of novel insecticides . Molecular docking showed the predicted binding mode between the compound and the protein receptor, suggesting that the compound could be a possible activator of insect RyR .

Future Directions

The future directions for “N-(4-cyano-1H-pyrazol-5-yl)acetamide” research could involve further exploration of its potential as an insecticide . More studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-(4-cyano-1H-pyrazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4(11)9-6-5(2-7)3-8-10-6/h3H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRHGCUWQUHJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-1H-pyrazol-5-yl)acetamide

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